1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile
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Overview
Description
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological and pharmacological activities, making them important in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(2-(1h-indol-1-yl)acetyl)piperidine-4-carbonitrile, have been found to bind with high affinity to multiple receptors . This suggests that the compound could interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound could have a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
One notable interaction is with serine/threonine-protein kinases, which are essential for cell cycle regulation and DNA repair . The compound’s ability to modulate these enzymes’ activity suggests its potential use in therapeutic applications, particularly in cancer treatment where cell cycle regulation is often disrupted.
Cellular Effects
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of protein kinases, leading to changes in phosphorylation states of key signaling molecules . This, in turn, can alter gene expression patterns and metabolic pathways within the cell.
In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, making it a potential candidate for anticancer therapy . Its impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, it can inhibit the activity of certain protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on cell signaling pathways and gene expression.
Additionally, the compound’s indole moiety can interact with DNA, potentially affecting transcription and replication processes . These interactions highlight the compound’s multifaceted mechanism of action, which involves both direct enzyme inhibition and modulation of genetic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in cell cultures has been associated with sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall biological activity. Additionally, the compound can affect metabolic flux and metabolite levels within cells, further influencing cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can localize to specific organelles such as the nucleus and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of N-alkylanilines and catalysts such as L-proline or Amberlite IRA-400 Cl resin . The reaction conditions often involve solvent mediums like methanol and can be carried out under catalyst-free conditions as well .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carbonitrile: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the piperidine and carbonitrile groups, which may confer distinct biological and chemical properties compared to other indole derivatives .
Properties
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-11-13-5-8-18(9-6-13)16(20)12-19-10-7-14-3-1-2-4-15(14)19/h1-4,7,10,13H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXMLOBDPNWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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